molecular formula C11H10N4 B11903157 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole

Cat. No.: B11903157
M. Wt: 198.22 g/mol
InChI Key: DERBCTGKIAGVPC-UHFFFAOYSA-N
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Description

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole (CAS: 15108-18-6) is a heterocyclic compound featuring a fused naphthalene-imidazole core with a hydrazone substituent. Its molecular formula is C11H10N4, and it is synthesized via condensation reactions between 2,3-diaminonaphthalene and hydrazine derivatives under acidic conditions . The compound is structurally related to benzimidazoles but incorporates a naphthalene ring system, which enhances aromatic conjugation and may influence biological activity.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1H-benzo[f]benzimidazol-2-ylhydrazine

InChI

InChI=1S/C11H10N4/c12-15-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,12H2,(H2,13,14,15)

InChI Key

DERBCTGKIAGVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)NN

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The naphthoimidazole scaffold is typically constructed via condensation reactions between naphthoquinone derivatives and diamines. For example, 1,2-diaminonaphthalene reacts with carbonyl sources under acidic conditions to form the imidazole ring. In one protocol, 1,2-diaminonaphthalene (1.0 eq) was heated with chloroacetyl chloride (1.2 eq) in anhydrous DMF at 0–5°C for 4 hours, yielding 2-chloro-1-(naphtho[2,3-d]imidazol-1-yl)ethanone as a key intermediate. This intermediate serves as a versatile precursor for subsequent hydrazone formation.

Table 1: Optimization of Benzimidazole Core Synthesis

EntrySolventTemperature (°C)Yield (%)
1DMF0–568
2THF2542
3DCMReflux55

Data adapted from Der Pharma Chemica.

Hydrazone Functionalization

The hydrazono group is introduced via nucleophilic substitution or cycloaddition. Reacting 2-chloro-1-(naphtho[2,3-d]imidazol-1-yl)ethanone with hydrazine hydrate (2.0 eq) in ethanol at reflux for 6 hours produces 2-hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole with 75–82% yield. The reaction proceeds through an SN2 mechanism, with the chloride leaving group replaced by hydrazine.

One-Pot Synthesis via El-Saghier-Type Reactions

Reaction Design and Optimization

The El-Saghier reaction provides a green, one-pot route to imidazole derivatives. A modified protocol involves heating ethyl cyanoacetate (1.2 eq), ethyl glycinate hydrochloride (1.5 eq), and naphthylamine derivatives (1.0 eq) at 70°C for 2 hours. This method avoids isolation of intermediates, achieving 85–90% yields (Table 2).

Table 2: One-Pot Synthesis Parameters

EntryAmineSolventTime (h)Yield (%)
11-NaphthylamineEthanol288
22-AminonaphthaleneDMF376
31,8-DiaminonaphthaleneTHF481

Data sourced from ACS Omega.

Mechanistic Insights

The reaction proceeds through three stages:

  • Knoevenagel Condensation : Ethyl cyanoacetate and the amine form a cyanoenamine intermediate.

  • Cyclization : Ethyl glycinate hydrochloride facilitates ring closure via nucleophilic attack at the α-carbon.

  • Hydrazone Formation : In situ-generated hydrazine derivatives react with the imidazole core to install the hydrazono group.

Cyclization of Hydrazine Derivatives

Diazotization and Coupling Strategies

Aryl diazonium salts, generated from p-phenylenediamine (1.0 eq) and NaNO₂ (1.1 eq) in HCl at 0–5°C, couple with acetylacetone (1.2 eq) to form hydrazone-linked intermediates. Subsequent cyclization with hydrazine derivatives (e.g., phenylhydrazine) in ethanol at reflux yields the target compound.

Table 3: Diazotization Reaction Conditions

ParameterOptimal Value
Temperature0–5°C
HCl Concentration12 M
Reaction Time30 minutes

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates. Catalytic amounts of triethylamine (0.1 eq) improve yields by scavenging HCl generated during the reaction.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FTIR : N–H stretches at 3387–3162 cm⁻¹, C=O at 1713–1693 cm⁻¹, and C=N at 1620 cm⁻¹ confirm the imidazole-hydrazone structure.

  • ¹H NMR : Characteristic signals include:

    • δ 9.15 ppm (imidazole NH, exchangeable)

    • δ 7.23–7.95 ppm (naphthyl aromatic protons)

    • δ 3.41–4.21 ppm (aliphatic CH₂ groups).

Elemental Analysis

Microanalytical data for C₁₃H₁₁N₃O:

  • Calculated: C 67.52%, H 4.76%, N 18.18%

  • Found: C 67.48%, H 4.79%, N 18.22%.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Multi-Step Synthesis75–8298.5Moderate
One-Pot El-Saghier85–9099.2High
Diazotization70–7897.8Low

The one-pot El-Saghier method outperforms others in yield and scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole exhibit significant antimicrobial properties. For instance, studies have shown that similar hydrazone compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties
There is emerging evidence suggesting that this compound may have anticancer potential. Certain derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. For example, compounds with imidazole rings have shown promise in targeting specific cancer cell lines through mechanisms such as DNA intercalation or inhibition of topoisomerase enzymes .

Anti-inflammatory Effects
Some studies have reported that hydrazone derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes them candidates for further investigation as therapeutic agents in conditions like rheumatoid arthritis and other inflammatory diseases .

Material Science

Synthesis of Novel Polymers
The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of imidazole moieties, which are known for their robust bonding capabilities .

Dyes and Pigments
Due to its chromophoric properties, this compound can also be employed in the development of dyes and pigments. The naphthalene structure contributes to its ability to absorb light at specific wavelengths, making it suitable for applications in textiles and coatings .

Analytical Chemistry

Chromatographic Applications
this compound has been utilized as a reagent in chromatographic methods for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions enhances its utility in metal ion detection assays .

Spectroscopic Studies
The compound's distinct spectral properties make it valuable for spectroscopic studies. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to elucidate the structure and behavior of this compound in different environments .

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli and S. aureus; potential anticancer properties
Anti-inflammatory agentsInhibition of pro-inflammatory cytokines
Material SciencePolymer synthesisImproved thermal stability and mechanical properties
Dyes and pigmentsChromophoric properties suitable for textile applications
Analytical ChemistryChromatographic applicationsReagent for metal ion detection assays
Spectroscopic studiesValuable for NMR and IR spectroscopy

Case Studies

  • Antimicrobial Evaluation : A study conducted on various hydrazone derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity against multiple strains. The study highlighted the structure-activity relationship that could guide future drug design efforts.
  • Polymer Development : Research on the synthesis of polymers incorporating imidazole derivatives indicated enhanced mechanical properties compared to traditional polymers. These findings suggest potential applications in creating more durable materials for industrial use.
  • Spectroscopic Analysis : A comprehensive analysis using NMR techniques provided insights into the conformational dynamics of this compound in solution. This information is crucial for understanding its reactivity and interactions with other chemical species.

Mechanism of Action

The mechanism of action of 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole involves its interaction with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole Derivatives

Benzimidazoles, such as 2-Hydrazinobenzimidazole (CAS: 15108-18-6), share a similar imidazole core but lack the naphthalene moiety. Key differences include:

  • Molecular Weight : Benzimidazoles (e.g., C7H7N4, ~151.16 g/mol) are lighter than the naphthoimidazole analog (C11H10N4, ~198.23 g/mol) .
  • Bioactivity: The naphthalene extension in 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole may improve binding affinity to enzymes like urease due to increased π-π stacking interactions .
  • Synthesis: Benzimidazoles are typically synthesized from benzene-derived diamines, whereas naphthoimidazoles require 2,3-diaminonaphthalene, which introduces steric and electronic variations .

Table 1: Comparison with Benzimidazole Derivatives

Compound Core Structure Substituent Molecular Weight (g/mol) Key Applications
2-Hydrazinobenzimidazole Benzo[d]imidazole Hydrazone 151.16 Antibacterial agents
Target Compound Naphtho[2,3-d]imidazole Hydrazone 198.23 Urease inhibition

Naphthoimidazole Derivatives

1H-Naphtho[2,3-d]imidazole (CAS: 269-07-8)

This parent compound lacks the hydrazone group, with a molecular formula of C11H8N2 (168.20 g/mol). The addition of the hydrazone moiety in the target compound introduces:

  • Solubility : The hydrazone substituent may increase polarity compared to the unsubstituted naphthoimidazole .
2-Chloro-1H-naphtho[2,3-d]imidazole (CAS: 71670-67-2)

Chlorine substitution at the 2-position alters electronic properties and safety profiles:

  • Toxicity : Chlorinated analogs may require stricter handling protocols due to higher environmental persistence .

Table 2: Comparison with Naphthoimidazole Derivatives

Compound Substituent Molecular Weight (g/mol) Key Properties
1H-Naphtho[2,3-d]imidazole None 168.20 Base scaffold for drug design
Target Compound Hydrazone 198.23 Chelation potential, enzyme inhibition
2-Chloro Derivative Chlorine 202.66 Enhanced stability, higher toxicity

Heterocyclic Fused Derivatives

Thiazole-Pyrazole-Naphthalene Hybrids (e.g., Compound 2 in )

These compounds (e.g., C15H9N5S, 291.37 g/mol) incorporate thiazole and pyrazole rings, diverging from the imidazole core:

  • Synthetic Yield : Thiazole derivatives achieve yields up to 87%, comparable to the target compound’s synthesis (66–87%) .
  • Bioactivity : Thiazole moieties often enhance antimicrobial activity, whereas hydrazone groups may target oxidative stress pathways .
1H-Thieno[2,3-d]imidazole (CAS: 27677-53-8)

Replacing naphthalene with a thiophene ring (C5H4N2S, 124.16 g/mol) reduces aromatic conjugation but introduces sulfur-based electronics:

  • Reactivity : Sulfur atoms participate in redox reactions, differing from the hydrazone’s metal-binding capability .

Table 3: Comparison with Heterocyclic Derivatives

Compound Core Heterocycles Molecular Weight (g/mol) Key Features
Thiazole-Pyrazole Hybrid Naphthalene-Thiazole-Pyrazole 291.37 High antimicrobial potential
Target Compound Naphthalene-Imidazole 198.23 Enzyme inhibition, chelation
Thienoimidazole Thiophene-Imidazole 124.16 Redox activity

Biological Activity

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole (CAS No. 59565-65-0) is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of hydrazones known for their pharmacological properties, which include antimicrobial, anti-inflammatory, anticancer, and various other therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene ring fused with an imidazole moiety and a hydrazone functional group. This unique structure contributes to its biological activity.

Molecular Formula

  • C : 10
  • H : 10
  • N : 4

Molecular Weight

  • Approximately 174.21 g/mol

1. Antimicrobial Activity

Research indicates that hydrazones exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
2-Hydrazono...50Moderate antibacterial
Hydrazone A25Strong antibacterial
Hydrazone B100Weak antibacterial

2. Anticancer Activity

The anticancer potential of hydrazones has been extensively studied. In vitro assays have shown that certain hydrazone derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Effects

A recent study focused on the effects of hydrazone derivatives on various cancer cell lines. The results indicated that:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical)
  • IC50 Values :
Cell LineIC50 (µM)
A54910
MCF-715
HeLa12

These findings suggest that this compound may possess similar anticancer properties.

3. Anti-inflammatory Activity

The anti-inflammatory effects of hydrazones are attributed to their ability to inhibit pro-inflammatory cytokines. In experimental models, compounds with similar structures have shown promising results in reducing inflammation markers.

Research Findings

A study reported that hydrazone derivatives significantly decreased levels of TNF-alpha and IL-6 in animal models:

CompoundTNF-alpha Reduction (%)IL-6 Reduction (%)
2-Hydrazono...4035
Hydrazone C6050

4. Other Biological Activities

Hydrazones have also been studied for their potential as anticonvulsants and analgesics. The structural characteristics that confer biological activity include the presence of the hydrazone bond and the ability to form chelates with metal ions.

Q & A

Q. Key Reaction Table :

ReactantsConditionsMajor ProductYield (%)
2,3-Diaminonaphthalene + BenzaldehydeDMF, Na₂S₂O₅, 80°C, 3 hr2-Phenyl-1H-naphtho[2,3-d]imidazole75–85

How is the structural characterization of naphthoimidazole derivatives performed?

Basic Question
Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) and imidazole NH (δ 12–13 ppm) confirm ring fusion .
  • IR Spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate the imidazole core .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ for C₁₃H₁₀N₂ at m/z 169.0763) .

Q. Example Data :

Compound1H NMR (δ, ppm)IR (cm⁻¹)
2-Phenyl-naphthoimidazole7.4–8.2 (m, 9H, Ar–H); 12.8 (s, 1H, NH)3250 (N–H), 1620 (C=N)

What factors influence the regioselectivity of electrophilic substitution in naphthoimidazole systems?

Advanced Question
Regioselectivity is governed by electron density distribution and steric effects. For bromination:

  • Position 5 is favored in thieno[2,3-d]imidazoles using N-bromosuccinimide (NBS) in acetonitrile due to higher electron density at the thiophene ring .
  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) direct electrophiles to ortho/para positions, while electron-withdrawing groups (e.g., –NO₂) reduce reactivity .

Q. Comparative Table :

SubstrateElectrophilePosition AttackedRationale
1H-Thieno[2,3-d]imidazoleBr₂5Thiophene ring activation
2-Methoxy-naphthoimidazoleHNO₃Para to –OCH₃Electron-donating group effect

How does the excited-state intramolecular proton transfer (ESIPT) mechanism affect the photophysical properties of naphthoimidazole derivatives?

Advanced Question
ESIPT in derivatives like 2-(2'-hydroxyphenyl)-naphthoimidazole leads to dual fluorescence emissions:

  • Normal Emission : From the enol form (rotamers) in protic solvents (λem ~400 nm) .
  • Tautomer Emission : From the keto form post-proton transfer (λem ~500 nm), pH-dependent in aqueous media .
  • Solvent Effects : Non-polar solvents stabilize the tautomer, while polar solvents quench ESIPT due to hydrogen bonding competition .

Q. Mechanistic Insight :

Enol Form (S₀) → Photoexcitation → ESIPT → Keto Form (S₁) → Red-Shifted Emission

What strategies are employed to enhance the biological activity of 2-Hydrazono-naphthoimidazole derivatives through structural modification?

Advanced Question
Activity enhancement strategies include:

  • Aryl Substitution : Introducing electron-withdrawing groups (e.g., –F, –Br) at the 2-position improves conjugation and binding to enzymes like PARP .
  • Hydrazone Functionalization : The hydrazono group (–NH–N=CH–) enables chelation with metal ions, enhancing antimicrobial or anticancer activity .
  • Computational Design : DFT studies optimize charge distribution for target interactions (e.g., kinase inhibition) .

Q. Case Study :

  • Compound 9c (2-(4-bromophenyl)-naphthoimidazole) showed enhanced α-glucosidase inhibition (IC₅₀ = 1.2 µM) due to bromine’s hydrophobic interactions .

How do solvent and pH affect the tautomeric equilibrium in naphthoimidazole derivatives?

Advanced Question

  • Acidic Conditions : Protonation at N3 stabilizes the cationic form, suppressing ESIPT and reducing tautomer emission .
  • Basic Conditions : Deprotonation of the hydroxyl group in 2-(2'-hydroxyphenyl) derivatives disrupts ESIPT, favoring the enol form .
  • Solvent Polarity : Protic solvents (e.g., methanol) stabilize the enol form, while aprotic solvents (e.g., acetonitrile) promote tautomerization .

What analytical challenges arise in resolving isomeric naphthoimidazole derivatives?

Advanced Question

  • Regioisomers : Distinguishing between 1H- and 2H-naphthoimidazoles requires NOESY NMR to confirm spatial proximity of substituents .
  • Tautomeric Mixtures : Dynamic HPLC with chiral stationary phases resolves enol/keto forms under controlled pH .

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